DMA
CAS No.: 188860-26-6
Cat. No.: VC0003670
Molecular Formula: C27H28N6O2
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188860-26-6 |
---|---|
Molecular Formula | C27H28N6O2 |
Molecular Weight | 468.5 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Standard InChI | InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) |
Standard InChI Key | BMRRDFCQNOZNNR-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC |
Canonical SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC |
Chemical Identity and Nomenclature
The term "DMA" refers to two chemically distinct compounds: dimethylacetamide (CH₃C(O)N(CH₃)₂) and dimethylamine ((CH₃)₂NH). Dimethylacetamide, also abbreviated as DMAc, is an acylated amine derivative classified as a tertiary amide . In contrast, dimethylamine (DMA) is a simple secondary amine with a pungent odor, commonly encountered in its gaseous or aqueous forms . While both share the "dimethyl" prefix, their functional groups—amide versus amine—dictate divergent reactivity and applications.
Dimethylacetamide (DMAc): Synthesis and Industrial Relevance
Synthesis and Production Pathways
Dimethylacetamide is industrially synthesized via the reaction of dimethylamine with acetic anhydride or acetic acid. The process involves dehydration of the dimethylamine-acetic acid salt, yielding DMAc with nearly quantitative efficiency :
Alternative routes include the reaction of dimethylamine with methyl acetate under catalytic conditions. Purification via multistage distillation ensures high-priority DMAc (>99% purity), suitable for sensitive applications like pharmaceutical excipients .
Physicochemical Properties
DMAc is a colorless, high-boiling (165°C) liquid with exceptional miscibility in water and organic solvents except aliphatic hydrocarbons. Its polar nature and high dielectric constant (ε ≈ 37.8) make it ideal for dissolving polymers such as polyacrylonitrile and cellulose . A notable application is the LiCl/DMAc system, which molecularly disperses cellulose for advanced chromatographic analysis .
Property | Value | Source |
---|---|---|
Molecular weight | 87.12 g/mol | |
Boiling point | 165°C | |
Density (25°C) | 0.937 g/cm³ | |
Vapor pressure (25°C) | 0.3 mmHg | |
Water solubility | Miscible |
Applications in Industry
DMAc’s versatility spans multiple sectors:
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Polymer processing: Solvent for spinning acrylic fibers and polyurethane elastomers .
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Pharmaceuticals: Excipient in drugs like teniposide (Vumon) and busulfan (Busulfex) .
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Electronics: Component in photoresist strippers for semiconductor manufacturing .
Toxicity Profile
While DMAc exhibits low acute toxicity, chronic exposure correlates with hepatotoxicity. Occupational safety guidelines mandate air concentration limits below 10 ppm to mitigate risks .
Dimethylamine (DMA): A Versatile Amine Intermediate
Physical and Chemical Characteristics
Dimethylamine is a gaseous compound at room temperature, often stored as a liquefied gas under pressure. Key properties include :
Property | Value | Source |
---|---|---|
Molecular weight | 45.08 g/mol | |
Boiling point | 7°C | |
Vapor density | 2.013 kg/m³ (0°C) | |
Water solubility | >10,000 mg/L |
Its strong nucleophilicity and basicity (pKₐ ≈ 10.7) facilitate reactions in agrochemical and pharmaceutical synthesis .
Production Methods
Industrial dimethylamine production predominantly involves the reaction of methanol with ammonia over zeolite catalysts, yielding a mixture of mono-, di-, and trimethylamines. Selective adsorption separates DMA, which is then purified via distillation .
Pharmacological and Industrial Applications
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Pharmaceuticals: DMA derivatives feature in antihistamines (e.g., diphenhydramine) and anticancer agents .
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Agrochemicals: Precursor for herbicides like glyphosate derivatives .
Analytical Methods for DMA Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
Recent advancements in GC-MS/MS enable precise quantification of DMAc in complex matrices like industrial wastewater. The Shimadzu GCMS-TQ8050 NX system achieves detection limits as low as 0.1 ppm using multiple reaction monitoring (MRM) .
Spectroscopic Techniques
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for structural elucidation of DMA derivatives in pharmaceutical quality control .
Regulatory and Environmental Considerations
Occupational Exposure Limits
Environmental Persistence
DMAc’s high water solubility and low volatility reduce bioaccumulation risks, but its resistance to hydrolysis necessitates advanced wastewater treatment . DMA’s rapid volatilization from water surfaces mitigates aquatic toxicity but contributes to atmospheric amine loading .
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